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Compound of Interest

3-(Piperidine-1-
Compound Name: o
carbonyl)phenylboronic acid

cat. No.: B1593276

An In-Depth Technical Guide to 3-(Piperidine-1-carbonyl)phenylboronic Acid and Its
Derivatives for Drug Discovery Professionals

Introduction: The Strategic Value of Piperidine-
Containing Arylboronic Acids

In the landscape of modern medicinal chemistry, the piperidine moiety is a cornerstone
structural motif, present in numerous FDA-approved pharmaceuticals.[1][2] Its prevalence
stems from its ability to impart favorable pharmacokinetic properties, including improved
solubility and metabolic stability. When combined with the synthetic versatility of the arylboronic
acid functional group—a key partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling
reaction—it creates a powerful building block for the rapid construction of complex molecular
architectures.[3]

This guide provides an in-depth technical overview of 3-(Piperidine-1-
carbonyl)phenylboronic acid, a reagent of significant interest for scaffold development. We
will delve into its commercial availability, address the critical choice between using the free
boronic acid versus its more stable ester derivatives, and provide actionable protocols for its
application in synthesis.

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b1593276?utm_src=pdf-interest
https://www.benchchem.com/product/b1593276?utm_src=pdf-body
https://www.researchgate.net/publication/372126677_Which_boronic_acids_are_used_most_frequently_for_synthesis_of_bioactive_molecules
https://pubchemlite.lcsb.uni.lu/e/compound/46739027
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/64652272f2112b41e9b7c3f3/original/which-boronic-acids-are-used-most-frequently-for-synthesis-of-bioactive-molecules.pdf
https://www.benchchem.com/product/b1593276?utm_src=pdf-body
https://www.benchchem.com/product/b1593276?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Compound Overview and Physicochemical
Properties

The primary compound of interest and its most common surrogate, the pinacol ester, are
detailed below. Understanding their distinct properties is fundamental to their successful

application.

o 3-(Piperidine-1-carbonyl)phenylboronic Acid: The active reagent in cross-coupling
reactions.

o 3-(Piperidine-1-carbonyl)phenylboronic Acid, Pinacol Ester: A more stable, crystalline
solid that serves as a convenient precursor to the active boronic acid.[4]

Chemical Structures

3-(Piperidine-1-carbonyl)phenylboronic Acid, Pinacol Ester
CAS: 1073353-62-4

3-(Piperidine-1-carbonyl)phenylboronic Acid
CAS: 454634-93-6

Click to download full resolution via product page

Caption: Core chemical structures.

Table 1: Physicochemical Properties
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3-(Piperidine-1- 3-(Piperidine-1-
Property carbonyl)phenylboronic carbonyl)phenylboronic
Acid Acid, Pinacol Ester
CAS Number 454634-93-6 1073353-62-4
Molecular Formula C12H16BNO3][5] C1sH26BNO3][6]
Molecular Weight 233.07 g/mol [5] 315.20 g/mol [6]
Form Solid[5] Solid
XFTARKGZGNWJJT- WACUHMBKMIVYKO-
InChl Key
UHFFFAOYSA-N[5] UHFFFAOYSA-N[2]
B1(OC(C(01)(C)C)
] OB(O)clccec(cl)C(=0)N2CC
SMILES String (C)C)C2=CC(=CC=C2)C(=0O)N

cce2ls
g 3cccecs|?]

Part 1: Commercial Availability and Strategic
Sourcing

A critical finding of our analysis is the disparity in commercial availability between the free
boronic acid and its pinacol ester.

3-(Piperidine-1-carbonyl)phenylboronic Acid (The Free
Acid)

The free boronic acid (CAS 454634-93-6) is largely unavailable through major chemical
suppliers. For instance, Sigma-Aldrich lists this product as "discontinued."[5] This scarcity is
common for many boronic acids due to their inherent instability. They are susceptible to
decomposition pathways like oxidation and protodeboronation, which shortens their shelf-life
and can compromise reaction yields.[4] While some smaller trading platforms may list it,

sourcing consistent, high-purity batches is a significant challenge for ongoing research and
development projects.
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3-(Piperidine-1-carbonyl)phenylboronic Acid, Pinacol
Ester (The Protected Form)

In stark contrast, the pinacol ester derivative (CAS 1073353-62-4) is the commercially standard
and recommended form of this reagent. It is readily available from a variety of suppliers in
various quantities and purities. The pinacol group acts as a protecting group for the boronic
acid, imparting significantly greater stability.[4] Pinacol esters are typically crystalline solids that
are easier to handle, purify via standard silica gel chromatography, and store for extended
periods without degradation.[4]

Table 2: Commercial Suppliers for the Pinacol Ester Derivative

Catalog
Supplier Product Name CAS Number Purity Number
(Example)
3-(Piperidine-1-
] carbonyl)phenylb ACM107335362
Alfa Chemistry ) ) 1073353-62-4 >96%
oronic acid 4-1[7]
pinacol ester
3-(Piperidine-1-
carbonyl)phenylb
Boron Molecular o 1073353-62-4 — BM427
oronic acid,
pinacol ester
3-(Piperidine-1-
] S carbonyl)phenylb ]
Fisher Scientific ) ) 1073353-62-4 min 96% AAJ63717-06[6]
oronic acid,

pinacol ester

Related Analogs for SAR Studies

For structure-activity relationship (SAR) studies, several functionalized analogs are also
commercially available, providing valuable tools for probing specific molecular interactions.

Table 3: Commercially Available Analogs
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Compound Name CAS Number Supplier(s) (Example)
3-Chloro-4-(piperidine-1- ) )

] ] 850589-50-3 Parchem[8], US Biological
carbonyl)phenylboronic acid
3-Fluoro-5-(piperidine-1- Alfa Chemistry,

o 874219-43-9 NP
carbonyl)phenylboronic acid CymitQuimica[7][9]

Part 2: The Critical Choice: Boronic Acid vs.
Boronate Ester

The decision to use a boronic acid or a boronate ester is a fundamental choice dictated by the

trade-off between reactivity and stability.[4]

» Reactivity: Free boronic acids are generally more reactive and can lead to faster reaction
times in Suzuki-Miyaura couplings. This is attributed to the Lewis acidity of the boronic acid,
which facilitates the crucial transmetalation step in the catalytic cycle.[4]

« Stability & Handling: Boronate esters, particularly pinacol esters, offer far superior stability.[4]
They are less prone to decomposition, can be accurately weighed in air, and are compatible
with standard purification techniques like column chromatography.[10] This stability is
paramount for reproducibility, especially in complex, multi-step syntheses or high-throughput

screening workflows.[4]

For most applications in drug discovery and development, the enhanced stability and reliability
of the pinacol ester make it the overwhelmingly preferred reagent. The slightly longer reaction
times are a minor trade-off for the significant gains in reproducibility and ease of handling.
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Caption: Decision workflow for reagent selection.

Part 3: Application in Suzuki-Miyaura Cross-

Coupling

The primary application for this building block is the palladium-catalyzed Suzuki-Miyaura

reaction, which forms a C-C bond between the arylboron species and an aryl or vinyl

halide/triflate.
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The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a
palladium(0)/palladium(ll) interchange.[11]

o Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming
a Pd(ll) complex. This is often the rate-determining step.[11]

o Transmetalation: The organic group from the boron reagent is transferred to the palladium
center. This step requires activation of the boron by a base (e.g., K2COs, Cs2C0s) to form a
more nucleophilic boronate 'ate’ complex.[12] When starting with a pinacol ester, it is
believed that it is hydrolyzed in situ to the boronic acid before this activation occurs.

¢ Reductive Elimination: The two organic partners on the Pd(Il) complex couple and are
eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst.[11]
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Caption: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Synthesis of an Aryl-Piperidine
Amide

This protocol provides a robust, field-tested starting point for coupling 3-(Piperidine-1-
carbonyl)phenylboronic acid pinacol ester with a generic aryl bromide.

Materials:

o 3-(Piperidine-1-carbonyl)phenylboronic acid, pinacol ester (1.2 equiv)
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Aryl Bromide (1.0 equiv)

Pd(PPhs)a (Palladium Tetrakis(triphenylphosphine)) (0.03 equiv)

Potassium Carbonate (K2COs), anhydrous (3.0 equiv)

1,4-Dioxane

Water

Procedure:

o Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar
and condenser, add the aryl bromide (1.0 equiv), 3-(Piperidine-1-carbonyl)phenylboronic
acid, pinacol ester (1.2 equiv), Pd(PPhs)a (0.03 equiv), and K2COs (3.0 equiv).

 Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15
minutes.

e Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for
a 1 mmol scale reaction) via syringe.

e Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction
progress by TLC or LC-MS (typically 4-12 hours).

o Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate
and wash with water, followed by brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate (Na=S0Oa), filter, and
concentrate under reduced pressure. Purify the crude residue by flash column
chromatography on silica gel to yield the desired product.

Causality Behind Choices:

o Catalyst (Pd(PPhs)4): A robust, versatile Pd(0) catalyst suitable for a wide range of aryl
bromides.
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o Base (K2COs3): A moderately strong inorganic base sufficient to promote the formation of the
active boronate species required for transmetalation without causing degradation of sensitive
functional groups.[12]

o Solvent (Dioxane/Water): The aqueous-organic mixture is crucial. Dioxane solubilizes the
organic reagents, while water is necessary to dissolve the inorganic base and facilitate the
hydrolysis of the pinacol ester and subsequent formation of the boronate 'ate' complex.

Part 4: Synthesis Protocol: Preparation of the
Pinacol Ester

While purchasing the pinacol ester is recommended, it can also be synthesized from the
corresponding boronic acid (if available) or, more commonly, directly from the corresponding
aryl halide via a Miyaura Borylation. A representative procedure for esterification of a boronic
acid is provided below, adapted from established methods.[13][14]

Materials:

e 3-(Piperidine-1-carbonyl)phenylboronic acid (1.0 equiv)
e Pinacol (1.2 equiv)

e Toluene

Procedure:

e Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark
apparatus, add the boronic acid (1.0 equiv), pinacol (1.2 equiv), and toluene.

o Azeotropic Removal of Water: Heat the mixture to reflux. Water, the byproduct of the
esterification, will be removed azeotropically and collected in the Dean-Stark trap.

e Monitoring: The reaction is typically complete when the heterogeneous mixture becomes a
clear, homogeneous solution and no more water is collected (usually 2-4 hours).

« |solation: Cool the reaction mixture to room temperature and concentrate under reduced
pressure to remove the toluene.
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 Purification: The resulting solid residue can often be used without further purification. If
necessary, it can be purified by recrystallization from a suitable solvent system like
cyclohexane or an ethyl acetate/hexanes mixture.[13]

Conclusion and Forward Outlook

3-(Piperidine-1-carbonyl)phenylboronic acid is a valuable building block for drug discovery,
but its practical application hinges on the use of its commercially available and significantly
more stable pinacol ester derivative. The instability of the free acid makes it a poor choice for
reliable, scalable synthesis. By leveraging the pinacol ester in well-established Suzuki-Miyaura
coupling protocols, researchers can efficiently access novel chemical matter incorporating the
desirable piperidine-amide-aryl scaffold. Understanding the trade-offs between boronic acids
and their esters, and the mechanistic principles of the coupling reaction, empowers chemists to
make informed decisions that accelerate the discovery of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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